molecular formula C5H6F2O3 B1601398 Methyl 4,4-difluoro-3-oxobutanoate CAS No. 89129-66-8

Methyl 4,4-difluoro-3-oxobutanoate

Cat. No. B1601398
CAS RN: 89129-66-8
M. Wt: 152.1 g/mol
InChI Key: OHTZSGZMMOMLKA-UHFFFAOYSA-N
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Description

Methyl 4,4-difluoro-3-oxobutanoate (MDFOB) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MDFOB is a highly reactive molecule that can be used as a building block for the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of Methyl 4,4-difluoro-3-oxobutanoate is not well understood. However, it is believed that Methyl 4,4-difluoro-3-oxobutanoate acts as an electrophile and reacts with nucleophiles to form various compounds. The highly reactive nature of Methyl 4,4-difluoro-3-oxobutanoate makes it a useful reagent in organic chemistry reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Methyl 4,4-difluoro-3-oxobutanoate. However, it has been reported that Methyl 4,4-difluoro-3-oxobutanoate can cause irritation to the skin and eyes. Additionally, Methyl 4,4-difluoro-3-oxobutanoate is highly flammable and should be handled with care.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 4,4-difluoro-3-oxobutanoate in lab experiments is its high reactivity. This makes it a useful reagent in organic chemistry reactions. Additionally, Methyl 4,4-difluoro-3-oxobutanoate can be used as a building block for the synthesis of various compounds. However, one limitation of using Methyl 4,4-difluoro-3-oxobutanoate is its potential for toxicity and flammability. Therefore, it should be handled with care in the lab.

Future Directions

There are several future directions for the use of Methyl 4,4-difluoro-3-oxobutanoate in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. Additionally, Methyl 4,4-difluoro-3-oxobutanoate could be used in the development of new organic chemistry reactions. Further research is needed to fully understand the mechanism of action and potential applications of Methyl 4,4-difluoro-3-oxobutanoate.
Conclusion:
In conclusion, Methyl 4,4-difluoro-3-oxobutanoate is a highly reactive molecule that has various applications in scientific research. It can be used as a building block for the synthesis of various compounds and as a reagent in organic chemistry reactions. However, its potential for toxicity and flammability should be taken into consideration when handling it in the lab. Further research is needed to fully understand the mechanism of action and potential applications of Methyl 4,4-difluoro-3-oxobutanoate.

Scientific Research Applications

Methyl 4,4-difluoro-3-oxobutanoate has various applications in scientific research. It can be used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. Methyl 4,4-difluoro-3-oxobutanoate is also used in the synthesis of chiral compounds due to its ability to form diastereomers. Additionally, Methyl 4,4-difluoro-3-oxobutanoate can be used as a reagent in organic chemistry reactions.

properties

IUPAC Name

methyl 4,4-difluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O3/c1-10-4(9)2-3(8)5(6)7/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTZSGZMMOMLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80525024
Record name Methyl 4,4-difluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,4-difluoro-3-oxobutanoate

CAS RN

89129-66-8
Record name Methyl 4,4-difluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Example 4 was repeated using methanol instead of ethanol. After distillation the methyl ester was obtained as a colorless liquid. According to the 1H NMR data the product was a tautomeric mixture of ca. 60% keto form and ca. 40% enol form (methyl 4,4-difluoro-3-hydroxybut-2-enoate).
[Compound]
Name
enol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4,4-difluoro-3-hydroxybut-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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